1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step may involve the nucleophilic substitution of a suitable benzyl halide precursor with the pyrazole core.
Attachment of the 3,4-dimethylphenyl groups: This can be accomplished through Friedel-Crafts alkylation or acylation reactions using 3,4-dimethylbenzene derivatives.
Industrial production methods would likely optimize these steps for scalability, focusing on reaction yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties may find applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can be compared with similar compounds like:
- 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
- N’-[(Z)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene]-1-[(3,4-dimethylphenyl)sulfonyl]-4-piperidinecarbohydrazide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and potential applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C27H26ClFN2 |
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Molecular Weight |
433.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H26ClFN2/c1-16-9-11-21(13-18(16)3)26-20(5)27(22-12-10-17(2)19(4)14-22)31(30-26)15-23-24(28)7-6-8-25(23)29/h6-14H,15H2,1-5H3 |
InChI Key |
KEASVSRYEVQFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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